molecular formula C15H17NO4 B8428603 Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate

Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate

Cat. No.: B8428603
M. Wt: 275.30 g/mol
InChI Key: FAEXUPZBOSSZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is an organic compound with the molecular formula C15H17NO4. This compound features a malonate ester group, an aminophenyl group, and a butynyl group, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate, 4-aminophenylacetylene, and appropriate catalysts.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(4-aminophenyl)malonate: This compound is similar in structure but lacks the butynyl group.

    Dimethyl 2-(4-nitrophenyl)malonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.

    Dimethyl 2-(4-methoxyphenyl)malonate:

Uniqueness

Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

dimethyl 2-[1-(4-aminophenyl)but-2-ynyl]propanedioate

InChI

InChI=1S/C15H17NO4/c1-4-5-12(10-6-8-11(16)9-7-10)13(14(17)19-2)15(18)20-3/h6-9,12-13H,16H2,1-3H3

InChI Key

FAEXUPZBOSSZAM-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=C(C=C1)N)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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